molecular formula C10H20N2O B1309787 2-Piperidin-1-ylmethyl-morpholine CAS No. 122894-67-1

2-Piperidin-1-ylmethyl-morpholine

Cat. No.: B1309787
CAS No.: 122894-67-1
M. Wt: 184.28 g/mol
InChI Key: AZDXOXWFGNQSPC-UHFFFAOYSA-N
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Description

2-Piperidin-1-ylmethyl-morpholine is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis

An efficient synthesis method involving microwave irradiation has been developed to create 2-arylamino-2-imidazolines from dimethyl N-aryldithioimidocarbonates and ethylenediamine on a solid support. This method significantly reduces reaction time from hours to minutes with improved yields. The method also includes the synthesis of piperidin-4-ylmethyl and morpholin-4-ylmethyl derivatives through treatment with formaldehyde and piperidine or morpholine, showcasing a novel approach in the synthesis of complex organic molecules (Genç & Servi, 2005).

Advanced Building Blocks for Drug Discovery

A study designed and synthesized four 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These compounds demonstrated increased size and conformational flexibility compared to the parent heterocycles, confirming their potential utility as building blocks in lead optimization programs for drug discovery (Feskov et al., 2019).

Crystallographic Studies

Research into the crystal structures of 1-aryl-4-(biarylmethylene)piperazine and piperidine, structurally related to adoprazine, revealed significant insights into molecular interactions and network formations. This study provides a foundation for understanding the structural characteristics of similar compounds (Ullah, Altaf, & Mansha, 2017).

Ozonation Kinetics and Mechanisms

A comprehensive analysis of the ozonation of piperidine, piperazine, and morpholine examined the kinetics, stoichiometry, product formation, and mechanistic considerations. This study is relevant to understanding the environmental fate and degradation processes of secondary heterocyclic amines found in pharmaceuticals (Tekle-Röttering et al., 2016).

Lead Optimization in H₁-Antihistamines for Insomnia

In the quest for sedative hypnotics, the lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles, including 2-morpholine and 2-thiomorpholin-2-yl-1H-benzimidazoles, was explored. This study identified compounds with improved selectivity and central nervous system profiles, highlighting the therapeutic potential of these chemical modifications (Ravula et al., 2012).

Future Directions

While specific future directions for “2-Piperidin-1-ylmethyl-morpholine” are not mentioned in the search results, research into piperidine derivatives is ongoing, with a focus on their synthesis and potential pharmacological applications .

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-5-12(6-3-1)9-10-8-11-4-7-13-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDXOXWFGNQSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424568
Record name 2-Piperidin-1-ylmethyl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122894-67-1
Record name 2-(1-Piperidinylmethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122894-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidin-1-ylmethyl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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